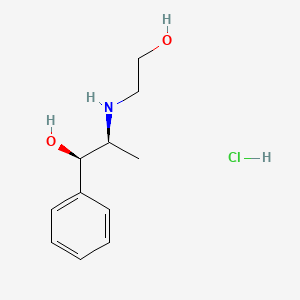
(R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a benzyl alcohol moiety and a hydroxyethylamino group. Its chiral nature allows it to exist in different enantiomeric forms, making it a subject of interest in stereochemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with an appropriate amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The hydroxyethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group may yield benzaldehyde or benzoic acid, while reduction may produce different amines or alcohols.
Aplicaciones Científicas De Investigación
(R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of (R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chiral benzyl alcohol derivatives and hydroxyethylamino compounds. Examples include:
- (R*,S*)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)phenylmethanol
- (R*,S*)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzylamine
Uniqueness
(R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride is unique due to its specific chiral configuration and the presence of both a benzyl alcohol and a hydroxyethylamino group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
93963-28-1 |
|---|---|
Fórmula molecular |
C11H18ClNO2 |
Peso molecular |
231.72 g/mol |
Nombre IUPAC |
(1R,2S)-2-(2-hydroxyethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-9(12-7-8-13)11(14)10-5-3-2-4-6-10;/h2-6,9,11-14H,7-8H2,1H3;1H/t9-,11-;/m0./s1 |
Clave InChI |
YGIPNGHJLVOBQO-ROLPUNSJSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCO.Cl |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)
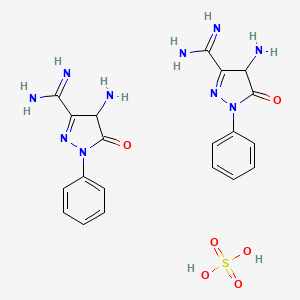

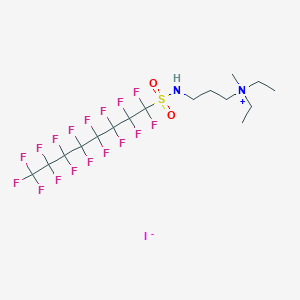
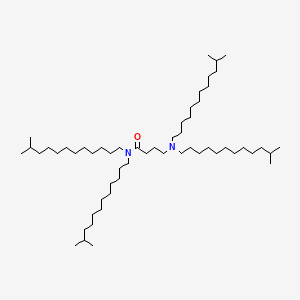
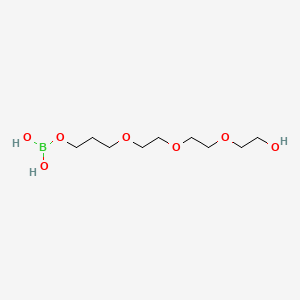
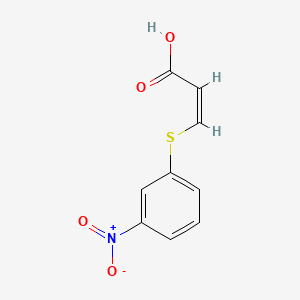
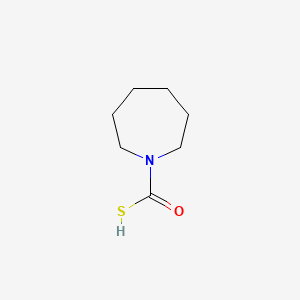
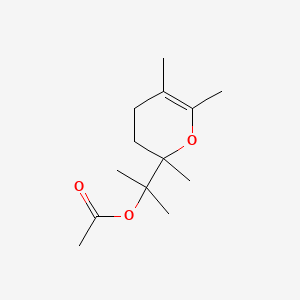
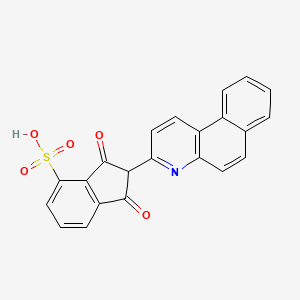

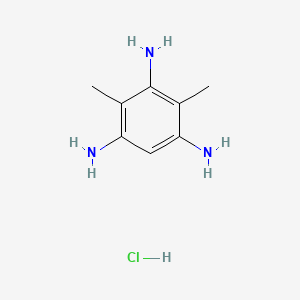
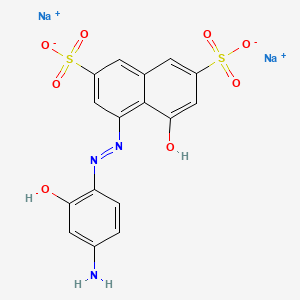
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
